Cas no 1485390-36-0 (2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol)

2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
- 1H-Pyrazole-4-ethanol, β-amino-1,5-dimethyl-
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- インチ: 1S/C7H13N3O/c1-5-6(7(8)4-11)3-9-10(5)2/h3,7,11H,4,8H2,1-2H3
- InChIKey: PMMAPQQPVROGNZ-UHFFFAOYSA-N
- ほほえんだ: C(C1C=NN(C)C=1C)(N)CO
じっけんとくせい
- 密度みつど: 1.24±0.1 g/cm3(Predicted)
- ふってん: 340.9±37.0 °C(Predicted)
- 酸性度係数(pKa): 12.42±0.10(Predicted)
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1866169-0.5g |
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1485390-36-0 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1866169-0.05g |
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1485390-36-0 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1866169-5.0g |
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1485390-36-0 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-1866169-0.1g |
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1485390-36-0 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1866169-0.25g |
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1485390-36-0 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1866169-10g |
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1485390-36-0 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1866169-1g |
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1485390-36-0 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1866169-10.0g |
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1485390-36-0 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1866169-1.0g |
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1485390-36-0 | 1g |
$1214.0 | 2023-06-02 | ||
Enamine | EN300-1866169-2.5g |
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1485390-36-0 | 2.5g |
$1791.0 | 2023-09-18 |
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 関連文献
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-olに関する追加情報
Introduction to 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS No. 1485390-36-0)
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1485390-36-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a pyrazole core with amino and ethylol functional groups, has garnered attention due to its structural complexity and potential biological activities. The pyrazole scaffold is well-known for its role in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents. The presence of two methyl groups at the 1 and 5 positions of the pyrazole ring enhances its lipophilicity, making it a promising candidate for membrane-interacting drugs.
The compound’s structure consists of a central ethane backbone substituted with an amino group at both carbons and a 1,5-dimethyl-1H-pyrazol-4-yl moiety. This unique arrangement suggests potential interactions with biological targets such as enzymes and receptors. The amino and hydroxyl groups provide multiple sites for hydrogen bonding, which is crucial for binding affinity in drug design. Furthermore, the dimethyl substitution on the pyrazole ring may influence electronic properties, affecting reactivity and binding interactions.
In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities. Pyrazole derivatives have been extensively studied for their potential applications in treating various diseases. For instance, modifications of the pyrazole ring have led to the discovery of novel antifungal agents and kinase inhibitors. The compound 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol represents an advanced scaffold that could serve as a lead compound for further derivatization and optimization.
One of the most compelling aspects of this molecule is its potential role in modulating enzyme activity. Enzymes are key targets in drug development, and small molecules that can interact with their active sites often exhibit therapeutic effects. The amino group can form salt bridges or hydrogen bonds with positively charged residues in enzymes, while the hydroxyl group may engage in hydrophobic interactions or hydrogen bonding depending on the local environment. The pyrazole ring itself can stack with aromatic residues in proteins, providing an additional mode of interaction.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. Techniques such as molecular dynamics simulations and quantum mechanical calculations can be used to model how 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol interacts with biological targets. These studies can help identify key binding residues and optimize the compound’s affinity for specific enzymes or receptors. For example, virtual screening has been successfully employed to discover novel inhibitors of protein kinases by analyzing large databases of compounds.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and α-haloketones or aldehydes to form the pyrazole ring. Subsequent functionalization with amino and hydroxyl groups can be achieved using standard chemical transformations such as nucleophilic substitution or reduction reactions. The dimethyl groups are typically introduced during the initial formation of the pyrazole core or through subsequent alkylation steps.
The pharmacological profile of 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol has not yet been fully elucidated, but preliminary studies suggest potential applications in treating inflammatory diseases. Inflammation is a complex biological process involving numerous enzymes and signaling pathways. Compounds that can modulate these pathways may offer therapeutic benefits without causing significant side effects. The ability of this molecule to interact with multiple targets simultaneously makes it an attractive candidate for multitarget drug discovery.
Another area of interest is the use of this compound as a building block for more complex molecules. Medicinal chemists often design new drugs by combining different pharmacophores into a single structure to enhance potency and selectivity. The pyrazole core in 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yethan-l)-ol could serve as a starting point for generating novel derivatives with improved pharmacological properties. For example, attaching additional functional groups to the ethane backbone could alter solubility or metabolic stability while maintaining biological activity.
The role of computational tools in drug discovery cannot be overstated. Software packages such as Schrödinger’s Maestro or RDKit allow researchers to design, synthesize, and evaluate compounds efficiently. These tools can predict properties like solubility, permeability, and toxicity early in the discovery process, saving time and resources compared to traditional experimental methods alone. By leveraging these technologies, 2-amino--(15dimethyl-lH-pyroz01--4-yI)ethan-l)-01 could be rapidly optimized for clinical development.
In conclusion, 2-amino--(15dimethyl-lH-pyroz01--4-yI)ethan-l)-01 (CAS No.l48S390--36--0) is a promising compound with potential applications across multiple therapeutic areas including inflammation inhibition kinase inhibition antifungal activity among others Its unique structure featuring two amino groups one hydroxyl group dimethyl-substituted pyra zole ring makes it an interesting target for further investigation Using modern computational methods synthetic chemists can explore its full potential leading to new treatments that address unmet medical needs
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